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molecular formula C16H22O6 B048844 Bis(4-hydroxybutyl) terephthalate CAS No. 23358-95-4

Bis(4-hydroxybutyl) terephthalate

Cat. No. B048844
M. Wt: 310.34 g/mol
InChI Key: MRLFFZIIRRKXBJ-UHFFFAOYSA-N
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Patent
US04239882

Procedure details

In order to produce polyesters derived from 1,4-butanediol such as polybutyleneterephthalate, the reaction of one mole of terephthalic acid and/or a dialkyl ester with 1.1-2.2 moles of 1,4-butanediol is conducted at about 150°-230° C. for about 0.5-5 hours to produce bis(hydroxybutyl) terephthalate and oligomers thereof. Thereafter, the reaction is continued, heating at a temperature of about 230°-260° C. under a gradually reduced pressure of about 0.05-10 mmHg, until a polyester having a suitable degree of polymerization is produced. Depending upon the progress of the polycondensation, an excess of 1,4-butanediol is distilled out from the reaction system. It is quite important to recover and to reuse the distilled 1,4-butanediol mixture in the polycondensation system in order to lower the cost of the production of the polyester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
dialkyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.65 (± 0.55) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[C:7]([OH:18])(=O)[C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1>>[C:12]([O:14][CH2:1][CH2:2][CH2:3][CH2:4][OH:5])(=[O:13])[C:11]1[CH:10]=[CH:9][C:8]([C:7]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])=[O:18])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Three
Name
dialkyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.65 (± 0.55) mol
Type
reactant
Smiles
C(CCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OCCCCO)C=C1)(=O)OCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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